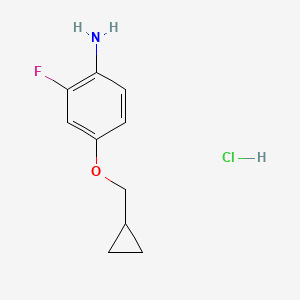

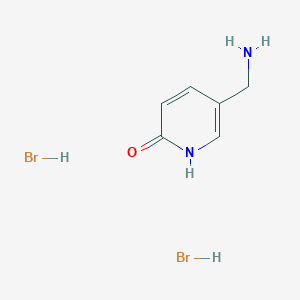

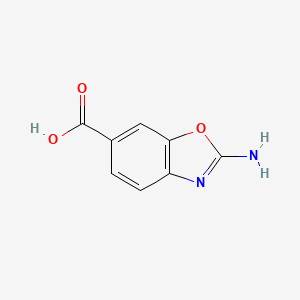

![molecular formula C13H19NO B1525144 3-[2-(Benzyloxy)ethyl]pyrrolidine CAS No. 1220035-71-1](/img/structure/B1525144.png)

3-[2-(Benzyloxy)ethyl]pyrrolidine

Übersicht

Beschreibung

“3-[2-(Benzyloxy)ethyl]pyrrolidine” is a compound that belongs to the class of pyrrolidine alkaloids . Pyrrolidine alkaloids are a group of naturally occurring nitrogen-containing compounds produced by a variety of organisms, including bacteria, fungi, plants, and animals . They have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Synthesis Analysis

Pyrrolidine alkaloids can be synthesized through a variety of methods. One efficient method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the use of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst . An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters .Molecular Structure Analysis

The pyrrolidine ring is a five-membered nitrogen-containing ring . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis

Pyrrolidine alkaloids can undergo a variety of chemical reactions. For example, they can participate in [3 + 2] cycloadditions with various α-substituted acrylates to provide chiral C4-ester-quaternary exo- or endo-pyrrolidines . They can also undergo C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides .Wissenschaftliche Forschungsanwendungen

Drug Discovery and Development

Pyrrolidine: derivatives are widely used in drug discovery due to their pharmacophore properties, which allow for efficient exploration of chemical space . The steric factors and stereochemistry of the pyrrolidine ring contribute significantly to the biological activity of the compounds. The non-planarity of the ring, known as “pseudorotation,” increases three-dimensional coverage, which is crucial for binding to enantioselective proteins.

Biological Activity Profiling

The structure-activity relationship (SAR) of pyrrolidine derivatives is a key area of study. Researchers investigate how variations in the structure of these compounds affect their biological activity . This includes examining the influence of different substituents on the pyrrolidine ring and how they modulate the interaction with biological targets.

Pharmacotherapy

Pyrrolidine alkaloids exhibit a range of pharmacological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anthelmintic, anticancer, anti-hyperglycemic , and neuropharmacological effects . These properties make them promising candidates for the development of new therapeutic agents.

Lead Compound Identification

Due to their diverse biological activities, pyrrolidine derivatives are considered excellent sources for identifying lead compounds in pharmacotherapy . Lead compounds are chemical compounds that show promise as a starting point for drug design and possess the desired biological activity with potential for optimization.

Organ Protective Agents

Some pyrrolidine derivatives have shown organ protective properties, which can be harnessed to develop medications that prevent damage to organs under various pathological conditions . This includes protection against toxins or stressors that may cause organ injury.

Neuropharmacology

Pyrrolidine derivatives have been studied for their effects on the nervous system. Compounds containing the pyrrolidine ring have shown potential in treating neurological disorders and may act as neuroprotective agents . This includes the development of treatments for neurotoxicity and neurodegenerative diseases.

Safety and Hazards

The safety data sheet for pyrrolidine suggests that it should be handled with care. It recommends washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, not breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

Pyrrolidine alkaloids have been recognized for their promising biological effects and can be some of the best sources of pharmacologically active lead compounds . Therefore, future research could focus on further exploring the biological activities of these compounds and developing them into effective therapeutic agents .

Eigenschaften

IUPAC Name |

3-(2-phenylmethoxyethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-2-4-13(5-3-1)11-15-9-7-12-6-8-14-10-12/h1-5,12,14H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACFOICNHWFXQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CCOCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(Benzyloxy)ethyl]pyrrolidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

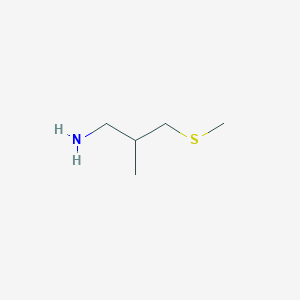

![3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde hydrobromide](/img/structure/B1525064.png)

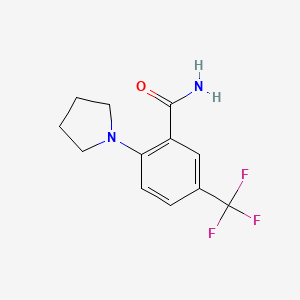

![4-[5-(Propan-2-yl)-1,3-oxazol-2-yl]aniline hydrochloride](/img/structure/B1525071.png)

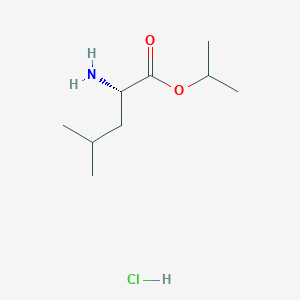

![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B1525072.png)

![2-cyano-3-(dimethylamino)-N-[(4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B1525084.png)